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Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

S$55746 is a BH3-mimetic that selectively targets and inhibits the pro-survival protein BCL-2. It occupies the
hydrophobic groove of BCL-2, displacing pro-apoptotic proteins like BAX and triggering mitochondrial
apoptosis. Its high selectivity for BCL-2 over BCL-XL and MCL-1 is a key differentiator [1] [2].

The diagram below illustrates how S55746 tips the balance in favor of apoptosis in cancer cells. The

corresponding DOT script is provided for customization.
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S55746 inhibits BCL-2, releasing pro-apoptotic proteins to trigger mitochondrial apoptosis.

Quantitative Profiling of $55746
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The tables below summarize the key quantitative data from preclinical studies, including binding affinity,

selectivity, and cellular potency.

Table 1: Binding Affinity and Selectivity Profile [1] [2] [3]

Target - Selectivity (vs.
Assay Type Affinity (Ki or K

Protein AL y (K o) BCL-2)

BCL-2 Fluorescence Polarization 1.3 nM
(Ki)

BCL-2 Isothermal Titration 2.47 nM
Calorimetry (Kp)

BCL-X_ Fluorescence Polarization 520 nM ~400-fold
(Ki)

BCL-X_ Isothermal Titration 186 nM ~75-fold
Calorimetry (Kp)

MCL-1 Fluorescence Polarization No significant binding (4.3% >23,000-fold

inhibition at 30 uM)
BFL-1 Fluorescence Polarization No significant binding (7.4% >3,800-fold

inhibition at 5 uM)

Table 2: In Vitro and In Vivo Efficacy [1] [2] [3]

Model | System Metric Result
RS4;11 (BCL-2 dependent cell ICso (72-hour treatment) 71.6 nM
line)

H146 (BCL-X dependent cell line) ICso (72-hour treatment) 1.7 uyM

Primary CLL/MCL patient samples Apoptosis Induction (Ex Vivo)  Low nanomolar range
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Model / System Metric Result

RS4;11 xenograft (mouse model) Anti-tumor efficacy (oral, Robust tumor growth
daily) impairment

Toledo xenograft (mouse model) Anti-tumor efficacy (oral, Robust tumor growth
daily) impairment

In Vivo Tolerability (mice) Body weight and behavior No adverse changes

Detailed Experimental Protocols

For fellow researchers, here are the methodologies for key experiments cited in the preclinical data.

Fluorescence Polarization (FP) Binding Assay [2]

e Purpose: To determine the affinity (Ki) of S55746 for BCL-2 family proteins.
¢ Methodology:
o Afluorescently labeled peptide (e.g., FITC-PUMA), which contains a BH3 domain, is incubated
with the target protein (BCL-2, BCL-X|, etc.).
o When the peptide binds to the protein, its rotational speed decreases, leading to high
fluorescence polarization.
o S55746 is introduced at varying concentrations to compete with the fluorescent peptide for the
binding groove.
o The displacement of the fluorescent peptide is measured by a decrease in polarization.
o The Ki value is calculated from the competition curve.

In Vitro Cell Viability/Cytotoxicity Assay [2] [3]

e Purpose: To measure the potency (ICso) of S55746 in killing hematological cancer cell lines.
e Cell Lines: RS4;11 (Acute Lymphoblastic Leukemia, BCL-2 dependent) and H146 (Small Cell Lung
Carcinoma, BCL-X| dependent).
e Protocol:
o Cells are seeded in culture plates and treated with a concentration range of $55746 (e.g., from
0.01 pM to 1 pM) for 72 hours.
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o Cell viability is assessed using standard methods like ATP quantification (e.g., CellTiter-Glo) or
flow cytometry with Annexin V/PI staining to detect apoptosis.
o The ICso value is determined from the dose-response curve.

In Vivo Xenograft Efficacy Study [1] [3]

e Purpose: To evaluate the anti-tumor activity of $55746 in a live animal model.

¢ Model: Female SCID mice subcutaneously inoculated with RS4;11 or Toledo lymphoma cells.

e Dosing: Once S55746 is administered daily via oral gavage at doses of 25 mg/kg and 100 mg/kg.

¢ Endpoints: Tumor volume is measured regularly over the study duration. Body weight is monitored
as an indicator of compound tolerability.

Conclusion and Research Context

S55746 represents a targeted therapeutic strategy designed to overcome the thrombocytopenia limitation of
earlier, less selective BCL-2/BCL-X; inhibitors like Navitoclax [2]. Its promising preclinical profile
supported its advancement into clinical trials. According to the search results, Phase I trials were initiated to
assess S55746 in patients with relapsed or refractory hematological malignancies, including Chronic
Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma with a
t(11;14) translocation [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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